molecular formula C11H13N3O3 B2586328 N-(2-Cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide CAS No. 2224239-81-8

N-(2-Cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide

Cat. No. B2586328
CAS RN: 2224239-81-8
M. Wt: 235.243
InChI Key: LMAPVDRFNMDXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide, commonly known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

CEP-28122 inhibits the receptor tyrosine kinase EphB4, which is involved in various cellular processes, including angiogenesis, cell migration, and tissue remodeling. By inhibiting EphB4, CEP-28122 disrupts these processes and can lead to reduced tumor growth, inflammation, and neovascularization.
Biochemical and Physiological Effects:
CEP-28122 has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. It has been shown to inhibit tumor growth and metastasis, reduce inflammation and tissue damage, and inhibit angiogenesis and neovascularization.

Advantages and Limitations for Lab Experiments

CEP-28122 has several advantages for use in lab experiments, including its low toxicity profile, well-established synthesis method, and extensive preclinical data. However, its limited solubility in water and potential off-target effects should be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for the study of CEP-28122. One area of research could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Additionally, further studies could investigate its potential as a combination therapy with other cancer treatments or anti-inflammatory agents. Finally, the development of more selective EphB4 inhibitors could provide insights into the specific roles of EphB4 in various diseases and lead to the development of more targeted therapies.

Synthesis Methods

CEP-28122 can be synthesized through a multistep process involving the reaction of 2-cyano-1-methoxypropan-2-ol with 2,6-dimethoxypyridine-3,5-dicarboxylic acid, followed by the addition of an acid chloride and subsequent purification steps.

Scientific Research Applications

CEP-28122 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and ocular diseases. It has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. Additionally, CEP-28122 has been shown to reduce inflammation and tissue damage in preclinical models of rheumatoid arthritis and inflammatory bowel disease. In ocular diseases, CEP-28122 has been shown to inhibit angiogenesis and neovascularization, which are associated with diseases such as age-related macular degeneration and diabetic retinopathy.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(6-12,7-17-2)14-10(16)9-5-8(15)3-4-13-9/h3-5H,7H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPVDRFNMDXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-4-hydroxypyridine-2-carboxamide

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